molecular formula C9H7N3O3S B2588974 (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one CAS No. 692270-68-1

(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one

Cat. No.: B2588974
CAS No.: 692270-68-1
M. Wt: 237.23
InChI Key: CXBTVODIJNACMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a high-purity thiazolidinone derivative offered for research purposes. This compound is part of a class of heterocyclic molecules known for significant and diverse biological activities, which have been extensively documented in scientific literature. Thiazolidinones are recognized for their antibacterial and antifungal properties , and specific derivatives have shown promise in anti-cancer research . The solid-state structure of this compound has been characterized by X-ray crystallography, revealing key molecular features. The nitro moiety is inclined at a dihedral angle of 9.57° relative to the aromatic ring, while the thiazolidinone ring is essentially planar. In the crystal lattice, molecules are connected via a two-dimensional polymeric network formed by N—H⋯O hydrogen bonding, with further stabilization provided by weak S⋯O interactions and offset π⋯π stacking . Research Applications: This compound is suited for investigations in medicinal chemistry, particularly in the synthesis of novel bioactive molecules and the study of structure-activity relationships (SAR). It serves as a key intermediate for developing potential therapeutic agents. Handling and Storage: Please refer to the Safety Data Sheet (SDS) for detailed handling, storage, and disposal information. Note: This product is labeled with the appropriate GHS hazard pictograms and precautionary statements. For laboratory research use only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

IUPAC Name

2-(2-nitrophenyl)imino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O3S/c13-8-5-16-9(11-8)10-6-3-1-2-4-7(6)12(14)15/h1-4H,5H2,(H,10,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXBTVODIJNACMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=NC2=CC=CC=C2[N+](=O)[O-])S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one typically involves the condensation of 2-nitroaniline with thiosemicarbazide, followed by cyclization. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imine group can participate in nucleophilic substitution reactions, where nucleophiles replace the imine nitrogen.

    Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

    Oxidation: Hydrogen peroxide or other peroxides under controlled conditions.

Major Products

    Reduction: 2-[(2-aminophenyl)imino]-1,3-thiazolidin-4-one.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

    Oxidation: Sulfoxides or sulfones of the thiazolidinone ring.

Scientific Research Applications

Antimicrobial Activity

Thiazolidinone derivatives, including (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one, exhibit significant antimicrobial properties. Research indicates that compounds with similar structures have shown effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antitubercular Activity
A study on thiazolidinone derivatives revealed that certain compounds demonstrated promising antimycobacterial activity against Mycobacterium tuberculosis. For instance, 2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-one exhibited a minimum inhibitory concentration (MIC) of 12.5 µg/mL, establishing it as a lead compound for further optimization .

Anticancer Activity

This compound has also been investigated for its anticancer properties. Various studies have reported its efficacy against different cancer cell lines.

Case Study: In Vitro Anti-Proliferative Activity
In a study assessing the anti-proliferative effects of thiazolidine derivatives on breast cancer (MCF7) and colon cancer (HCT116) cell lines, several compounds showed increased potency compared to the standard reference drug cisplatin. The most active derivatives contained halogenated groups that significantly improved their IC50 values .

Synthesis and Modification

The synthesis of this compound typically involves the reaction of hydrazones with thiolactic acid to yield thiazolidinone derivatives. This synthetic route allows for the introduction of various substituents that can enhance biological activity.

Table 1: Summary of Synthetic Routes and Biological Activities

Compound NameSynthesis MethodBiological ActivityMIC/IC50 Values
2-(4-ethoxyphenyl)-5-methyl-3-(phenylamino)thiazolidin-4-oneHydrazone reaction with thiolactic acidAntitubercular12.5 µg/mL
Novel thiazolidine derivativesSurface-mediated cyclizationAnticancer (MCF7)IC50 < 0.50 µM

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one involves its interaction with biological targets such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the thiazolidinone ring can interact with active sites of enzymes, potentially inhibiting their activity. The imine group can form covalent bonds with nucleophilic residues in proteins, leading to modifications that affect protein function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolidinone derivatives exhibit varied biological and physicochemical properties depending on substituent type, position, and stereochemistry. Below is a detailed comparison of “(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one” with structurally related compounds:

Structural Analogues and Substituent Effects

(2Z)-3-(4-Chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one Structure: Features a para-nitro group on the imino-linked phenyl and a 4-chlorophenyl group at position 3 of the thiazolidinone. Key Differences: The para-nitro group (vs. ortho in the target compound) reduces steric hindrance but increases electron-withdrawing effects. Molecular Data: Molecular formula C₁₅H₁₀ClN₃O₃S; average mass 347.773 g/mol .

(2Z)-2-[(4-Methoxy-2-nitrophenyl)imino]-1,3-thiazolidin-4-one Structure: Contains a methoxy group at the para position and a nitro group at the ortho position on the phenyl ring. Key Differences: The methoxy group is electron-donating, counterbalancing the nitro group’s electron-withdrawing effect. This could alter solubility and redox behavior compared to the target compound .

(2Z)-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-one Structure: Substituted with an ethoxy group at the para position of the phenyl ring. Key Differences: The ethoxy group is strongly electron-donating, leading to reduced electrophilicity at the thiazolidinone core. This may decrease reactivity in biological systems compared to nitro-substituted analogues .

Physicochemical and Crystallographic Properties

  • Crystal Packing: The target compound’s ortho-nitro group may induce steric strain, affecting crystal lattice stability. In contrast, “(Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-1,3-thiazolidin-4-one” (C₂₂H₂₂N₂OS) forms a monoclinic crystal system (space group P2₁/c) with a bulkier cyclohexenyl group, highlighting how substituent size influences packing .
  • Hydrogen Bonding: In “2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one” (C₉H₇N₃O₃S), N–H···O and S···O interactions stabilize the crystal structure, a feature likely shared with the target compound due to similar nitro and carbonyl groups .

Data Tables

Table 1: Structural and Molecular Comparison of Selected Thiazolidinones

Compound Name Molecular Formula Substituents (Position) Average Mass (g/mol) Key Feature(s)
This compound C₉H₇N₃O₃S 2-Nitro (ortho, phenyl) 237.24 Strong electron-withdrawing group
(2Z)-3-(4-Chlorophenyl)-2-[(4-nitrophenyl)imino]-1,3-thiazolidin-4-one C₁₅H₁₀ClN₃O₃S 4-Nitro (para, phenyl), 4-Chloro (phenyl) 347.77 Dual substituents for enhanced lipophilicity
(2Z)-2-[(4-Ethoxyphenyl)imino]-1,3-thiazolidin-4-one C₁₁H₁₂N₂O₂S 4-Ethoxy (para, phenyl) 252.29 Electron-donating group

Table 2: Crystallographic Parameters of Related Compounds

Compound Name Crystal System Space Group Unit Cell Parameters (Å)
(Z)-3-Benzyl-2-[(2-phenylcyclohex-2-en-yl)imino]-1,3-thiazolidin-4-one Monoclinic P2₁/c a = 12.840, b = 8.926, c = 8.246
2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one Monoclinic P2₁/n a = 7.304, b = 16.441, c = 8.246

Biological Activity

(2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, anti-inflammatory, and other pharmacological properties.

Chemical Structure and Properties

The compound features a thiazolidinone core with an imine and a nitrophenyl substituent. The presence of the nitrophenyl group is significant as it contributes to the compound's potential interactions with various biological targets. The thiazolidinone framework is known for its reactivity, influenced by the imino group and the overall molecular structure.

Antimicrobial Activity

Research indicates that derivatives of thiazolidin-4-one exhibit notable antimicrobial properties. Specifically, this compound has shown effectiveness against various bacterial strains. A study highlighted that compounds with similar structures often demonstrate significant antibacterial activity, attributed to the electron-withdrawing nature of the nitrophenyl group which enhances interaction with microbial targets .

Table 1: Antimicrobial Activity of Thiazolidinone Derivatives

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus32 µg/mL
2-(Chlorophenyl-imino)thiazolidin-4-oneEscherichia coli16 µg/mL

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been widely studied. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, studies reported IC50 values indicating potent activity against MCF-7 breast cancer cells . The mechanism of action involves induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF-70.31Induction of apoptosis
HeLa0.50Cell cycle arrest in G2/M phase
A27800.60DNA damage induction

Anti-inflammatory and Other Activities

In addition to its antimicrobial and anticancer properties, this compound has been investigated for anti-inflammatory effects. Thiazolidinone derivatives generally exhibit anti-inflammatory activities by inhibiting pro-inflammatory cytokines and mediators . Furthermore, research into their antioxidant properties suggests potential applications in managing oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is significantly influenced by their structural features. Substituents on the phenyl ring and variations in the thiazolidinone core can enhance or diminish activity. For example, the introduction of electron-withdrawing groups like nitro groups has been shown to improve antimicrobial and anticancer efficacy .

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial activity of several thiazolidinone derivatives including this compound against Gram-positive and Gram-negative bacteria. Results indicated strong inhibition against Staphylococcus aureus and Escherichia coli, highlighting its potential as a lead compound for antibiotic development .
  • Cytotoxicity Evaluation : In another study focused on cancer treatment, this compound was tested against multiple cancer cell lines including MCF-7 and HeLa. The results showed significant cytotoxic effects with minimal toxicity towards normal cells, suggesting a favorable therapeutic index .

Q & A

Q. What synthetic methodologies are most effective for preparing (2Z)-2-[(2-nitrophenyl)imino]-1,3-thiazolidin-4-one?

The synthesis typically involves a multi-step reaction sequence:

Condensation : React 2-nitroaniline with a thiocarbonyl compound (e.g., thiourea or thioamide) to form an intermediate Schiff base.

Cyclization : Under acidic conditions (e.g., HCl or H₂SO₄), the intermediate undergoes cyclization to form the thiazolidinone ring.

Purification : Recrystallization using polar solvents (e.g., ethanol or methanol) improves purity.
Key Conditions : Maintain temperatures between 60–80°C and pH 3–5 during cyclization to optimize yields (65–85%) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitroaryl groups) and imine protons (δ 8.2–8.5 ppm).
    • ¹³C NMR : Confirm carbonyl (C=O, δ 170–175 ppm) and imine (C=N, δ 155–160 ppm) signals.
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 292.04 for C₉H₈N₃O₂S).
  • IR Spectroscopy : Detect C=O (1650–1700 cm⁻¹) and C=N (1600–1640 cm⁻¹) stretches .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Antimicrobial Activity : Agar diffusion assays against E. coli or S. aureus with zone-of-inhibition measurements.
  • Cytotoxicity : SRB assays using cancer cell lines (e.g., HCT116, HepG2) to calculate IC₅₀ values .
  • Enzyme Inhibition : Target bacterial enzymes (e.g., dihydrofolate reductase) via spectrophotometric kinetic assays .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

  • Control Variables : Standardize assay conditions (pH, temperature, cell passage number).
  • Purity Validation : Use HPLC (>95% purity) to rule out impurities affecting results.
  • Orthogonal Assays : Confirm antimicrobial activity with time-kill kinetics alongside MIC/MBC determinations .

Q. What computational strategies predict structure-activity relationships (SAR)?

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., bacterial Type III secretion systems).
  • QSAR Modeling : Use Hammett constants (σ) of substituents (e.g., nitro groups) to correlate electronic effects with activity.
  • MD Simulations : Assess conformational stability in solvent (e.g., water, DMSO) using GROMACS .

Q. How can analogs be designed to improve pharmacokinetic properties?

  • LogP Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) to reduce hydrophobicity.
  • Solubility Enhancement : Add polar substituents (e.g., -OH, -OMe) to the aryl ring.
  • Metabolic Stability : Replace labile imine bonds with bioisosteres (e.g., oxazolidinones) .

Q. What challenges arise in X-ray crystallography for this compound?

  • Crystal Growth : Use vapor diffusion with DMF/water mixtures to obtain diffraction-quality crystals.
  • Twinning : Address twinned data with SHELXL’s TWIN/BASF commands during refinement.
  • Disorder : Model nitro group positional disorder using PART/SUMP restraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.